molecular formula C14H28 B6595692 7-Tetradecene CAS No. 41446-63-3

7-Tetradecene

Cat. No. B6595692
CAS RN: 41446-63-3
M. Wt: 196.37 g/mol
InChI Key: UBDIXSAEHLOROW-BUHFOSPRSA-N
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Description

7-Tetradecene is a chemical compound with the formula C14H28. It has a molecular weight of 196.3721 . It is also known by other names such as (7E)-7-Tetradecene, (E)-7-Tetradecene, E-Tetradec-7-ene, and trans-7-tetradecene .


Synthesis Analysis

The hydroformylation of 7-tetradecene has been investigated using different commercially available homogeneous rhodium-based catalysts . The reaction was performed at different temperatures (60 to 90 °C), catalyst concentrations (0.5 to 1 mM), hydrogen partial pressures (15 to 25 bar) and carbon monoxide partial pressures (15 to 25 bar) .


Molecular Structure Analysis

The molecular structure of 7-Tetradecene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The hydroformylation of 7-tetradecene has been studied extensively . The two main reactions observed were hydroformylation of 7-tetradecene to the target aldehyde product 2-hexylnonanal over the entire temperature range and isomerization above 70 °C .


Physical And Chemical Properties Analysis

7-Tetradecene has a molecular formula of C14H28 and a molecular weight of 196.3721 .

Scientific Research Applications

Hydroformylation

One of the primary applications of 7-Tetradecene is in the field of hydroformylation . Hydroformylation is a process that involves the addition of a formyl group and a hydrogen atom to a carbon-carbon double bond. This reaction is catalyzed by a transition metal complex and results in the formation of an aldehyde .

Catalyst Performance Study

7-Tetradecene is also used in studies investigating the performance of various catalysts . For instance, the hydroformylation of 7-Tetradecene has been used to study the performance of different commercially available homogeneous rhodium-based catalysts .

These studies help in understanding the influences of different reaction conditions and unwanted impurities in the reaction environment on the catalyst performance .

Industrial Applications

The hydroformylation of 7-Tetradecene has significant industrial applications . The product of this reaction, 2-hexylnonanal, can be used in various industrial processes .

Moreover, the study of 7-Tetradecene hydroformylation provides insights into the selectivity of the reaction, which is crucial in an industrial context where mixed post-metathesis feedstocks might be expected .

Isomerization Studies

7-Tetradecene is used in isomerization studies . Isomerization is a process in which the structural arrangement of a compound is changed but its net atomic composition remains the same .

In the context of 7-Tetradecene, isomerization occurs at temperatures above 70°C during the hydroformylation process .

Production of Branched Aldehydes

The hydroformylation of 7-Tetradecene can lead to the production of branched aldehydes . This is particularly advantageous in an industrial context where there is a preference for branched aldehydes .

Molecular Studies

7-Tetradecene is used in molecular studies due to its unique structure . Its molecular weight, chemical structure, and other properties make it a suitable candidate for various types of chemical analyses .

Mechanism of Action

The mechanism of action of 7-tetradecene in chemical reactions involves the formation of new carbon-carbon bonds. During the course of the reaction involving an alkene and a suitable transition-metal based complex, a new carbon-carbon bond is formed, while simultaneously introducing the synthetically versatile formyl group (–CHO) in the form of either linear or branched aldehydes .

Safety and Hazards

The safety data sheet for 7-Tetradecene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(E)-tetradec-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDIXSAEHLOROW-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020809
Record name (E)-7-tetradecene
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Molecular Weight

196.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 7-Tetradecene
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Product Name

7-Tetradecene

CAS RN

10374-74-0, 41446-63-3
Record name Tetradec-7-ene
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Record name 7-Tetradecene, (7E)-
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Record name (E)-7-tetradecene
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Record name Tetradec-7-ene
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Record name 7-TETRADECENE, (7E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 7-Tetradecene has the molecular formula C14H28 and a molecular weight of 196.37 g/mol.

A: Yes, researchers commonly use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize 7-Tetradecene. These methods provide information about its structure, purity, and composition. [, , , , ]

A: 7-Tetradecene often serves as a product in olefin metathesis reactions, particularly the self-metathesis of 1-octene. Various catalysts, including tungsten-based and ruthenium-based complexes, can facilitate this transformation. [, , , ]

A: Different catalysts exhibit varying activity and selectivity in the metathesis of 1-Octene to 7-Tetradecene. For instance, ruthenium-based catalysts, especially those of the Grubbs-type, are known for their high activity and selectivity in producing 7-Tetradecene. The choice of catalyst can also influence the reaction conditions, such as temperature and solvent requirements. [, , ]

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of 1-Octene metathesis using tungsten-based catalysts. These studies provide insights into the reaction pathway, intermediates, and the influence of different ligands on catalytic activity. []

A: While 7-Tetradecene itself is not extensively studied for its environmental impact, it can be derived from renewable sources like vegetable oils, making it potentially more sustainable than petroleum-derived alternatives. [, ]

A: Gas Chromatography (GC), often coupled with a suitable detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a common technique for quantifying 7-Tetradecene in reaction mixtures. These methods allow for separation and quantification of different components based on their retention times and detector responses. [, , , ]

A: Numerous resources support researchers in this field. These include databases of chemical information (e.g., NIST, Reaxys), computational chemistry software packages (e.g., Gaussian, GAMESS), and access to specialized analytical instrumentation (e.g., GC-MS, NMR). [, ]

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